1-(2-Bromo-4-nitrophenyl)pyrrolidine

Description

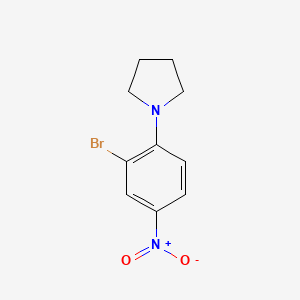

1-(2-Bromo-4-nitrophenyl)pyrrolidine is a nitro-substituted pyrrolidine derivative characterized by a bromine atom at the 2-position and a nitro group at the 4-position of the phenyl ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and synthetic utility. Pyrrolidine derivatives are noted for their structural rigidity, which enhances binding affinity in drug-receptor interactions, and their electron-rich nature, which facilitates diverse chemical modifications .

Structure

2D Structure

Properties

IUPAC Name |

1-(2-bromo-4-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRDTGBNLTDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Bromoaniline

- Reagents and Conditions: A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent.

- Temperature Control: The reaction is maintained at low temperatures (typically 0–5 °C) to prevent over-nitration and decomposition.

- Product: 2-Bromo-4-nitroaniline is obtained as the key intermediate.

Industrial Scale Considerations

- Continuous Flow Reactors: Used for improved control over reaction parameters and safety.

- Automated Systems: Enhance reproducibility and scale-up efficiency.

- Purification: Automated column chromatography with silica gel using solvent gradients (e.g., cyclohexane/ethyl acetate or dichloromethane/methanol) ensures ≥95% purity.

Reaction Conditions and Analytical Data

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 mixture | 0–5 °C | 1–2 hours | High | Control to avoid over-nitration |

| Nucleophilic Substitution | 2-Bromo-4-nitroaniline + pyrrolidine + K2CO3 | 70 °C | 6 hours | Moderate | Requires base and aprotic solvent |

| Reductive Amination | 4-Nitrobenzaldehyde + pyrrolidine + NaBH4 | RT to 0 °C | 16 + 8 hrs | High | Two-step, mild conditions |

| Purification | Silica gel chromatography | Ambient | Variable | — | Solvent gradient elution |

Supporting Research Findings

- The nitration step is critical and must be carefully controlled to avoid di- or tri-nitrated byproducts, which can complicate purification and reduce yield.

- Reductive amination offers a flexible route allowing variation in the amine component, useful for analog synthesis.

- Potassium carbonate is preferred as a base in nucleophilic substitution for its mildness and effectiveness.

- Spectroscopic characterization (1H NMR, 13C NMR, LC-MS) confirms the structure and purity of the final product, with typical chemical shifts and mass-to-charge ratios consistent with the expected compound.

- Industrial methods emphasize continuous flow and automation to scale up the synthesis safely and efficiently while maintaining product quality.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Nitration + Nucleophilic Substitution | 2-Bromoaniline, HNO3/H2SO4, pyrrolidine, K2CO3 | Straightforward, scalable | Requires careful temperature control | Moderate to High |

| Reductive Amination | 4-Nitrobenzaldehyde, pyrrolidine, NaBH4 | Mild conditions, high purity | Longer reaction time | High |

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like thiols or amines with bases such as sodium hydride.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products

Reduction: 1-(2-Amino-4-nitrophenyl)pyrrolidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics make it a valuable scaffold in drug discovery. Pyrrolidine derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific substitution pattern of 1-(2-bromo-4-nitrophenyl)pyrrolidine may lead to compounds with enhanced pharmacological profiles:

- Target Selectivity : The unique arrangement of functional groups can influence target selectivity in drug design.

- Bioactivity : Similar compounds have been reported to exhibit significant bioactivity, suggesting that this compound could also possess therapeutic potential .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, which can be exploited to create various derivatives with tailored properties:

- Reactivity : The bromine and nitro groups enhance the compound's reactivity, making it suitable for further functionalization.

- Synthesis Pathways : The primary synthesis method involves reacting pyrrolidine with 3-bromo-4-fluoronitrobenzene in the presence of potassium carbonate and N,N-dimethylformamide at elevated temperatures .

Biological Interaction Studies

Understanding the biological interactions of this compound is crucial for elucidating its potential effects in medicinal applications:

- Interaction Studies : Research into similar compounds indicates that these interactions can significantly affect their pharmacological activity.

- Comparative Analysis : Compounds structurally similar to this compound have been studied for their biological effects, providing insights into how variations in structure can alter activity .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-nitrophenyl)pyrrolidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups play crucial roles in binding interactions, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

a) 1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS 1033201-57-8)

b) 3-(2-Bromo-4-nitrophenyl)pyrrolidine (CAS 1391283-50-3)

- Substituent Positions : Pyrrolidine is attached to the phenyl ring at the 3-position instead of the 1-position.

- Molecular Formula : C₁₀H₁₁BrN₂O₂.

- Key Difference : The shifted pyrrolidine attachment alters the molecule’s electronic distribution, which may influence solubility and binding interactions in biological systems .

Halogen-Substituted Analogs

a) 1-(4-Chloro-2-nitrophenyl)pyrrolidine (CAS 41173-36-8)

- Substituents : Chlorine (4-position), nitro (2-position).

- Molecular Formula : C₁₀H₁₁ClN₂O₂.

- Synthetic Relevance : Reported in studies on nitroaromatic compounds, with applications in agrochemical and dye industries .

- Comparison : Replacing bromine with chlorine reduces molecular weight (MW = 242.66 vs. 271.11 for the bromo analog) and may decrease lipophilicity, impacting membrane permeability .

b) 1-(4-Bromophenyl)pyrrolidin-2-one (CAS 7661-32-7)

- Substituents : Bromine (4-position), ketone group on pyrrolidine.

- Molecular Formula: C₁₀H₁₀BrNO.

- Applications : Used in polymer chemistry and as a precursor for fluorescent probes due to its rigid, planar structure .

- Key Difference : The ketone group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the nitro-substituted target compound .

Functional Group Variations

a) 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one (CAS 1820703-94-3)

- Substituents : Bromine (2-position), nitro (4-position), ketone on pyrrolidine.

- Molecular Formula : C₁₀H₁₀BrN₂O₃.

- Comparison: The ketone group increases oxidative stability but may reduce metabolic resistance compared to the non-ketone analog .

Research Findings and Implications

Substituent Position Effects : The 2-bromo-4-nitro configuration in the target compound creates a sterically hindered environment, which may slow reaction kinetics in substitution reactions compared to the 5-bromo-2-nitro isomer .

Halogen Impact : Bromine’s larger atomic radius compared to chlorine enhances van der Waals interactions in drug-receptor binding, making brominated analogs more potent in some pharmacological contexts .

Biological Activity

1-(2-Bromo-4-nitrophenyl)pyrrolidine is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 271.11 g/mol. Its structure combines a pyrrolidine ring with a 2-bromo-4-nitrophenyl substituent, which influences its reactivity and biological properties significantly .

The biological activity of this compound is largely attributed to the interactions facilitated by its bromine and nitro groups. These groups can modulate the compound's binding affinity to various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, particularly in neurological contexts .

Antimicrobial Properties

Research has shown that pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. For example, studies have indicated that certain pyrrolidine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as bromine, enhances these bioactivities .

Neuropharmacological Effects

The compound's potential in treating neurological disorders has been highlighted in various studies. It serves as a building block for synthesizing pharmaceuticals aimed at modulating neuronal excitability through interactions with ion channels . Specifically, compounds similar to this compound have been investigated for their ability to disrupt protein-protein interactions that influence neuronal signaling pathways .

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial effects of several pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against several bacterial strains, reinforcing the importance of its halogen substituents in enhancing antimicrobial efficacy.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.005 | Staphylococcus aureus |

| Other Pyrrolidine Derivatives | Varies | Escherichia coli, etc. |

Study 2: Neuropharmacological Implications

In another investigation focusing on neuropharmacology, researchers synthesized analogs based on the pyrrolidine scaffold to assess their effects on neuronal excitability. The study found that modifications to the bromine and nitro groups significantly influenced binding affinity to neuronal receptors, suggesting that further exploration of these modifications could lead to novel therapeutic agents for neurological conditions.

Applications in Medicinal Chemistry

The versatility of this compound extends beyond antimicrobial and neuropharmacological applications. It is also utilized in:

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine be optimized for reproducibility and yield?

- Methodology :

- Stepwise functionalization : Introduce the nitro group first to the phenyl ring via nitration, followed by bromination at the ortho position to avoid steric hindrance. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalytic systems : Nickel-based catalysts (e.g., NiCl₂/PPh₃) can facilitate cross-coupling reactions for pyrrolidine attachment, as demonstrated in analogous pyridine syntheses .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended, as described for structurally similar 1-(4-bromophenyl)pyrrolidine derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups in the pyrrolidine ring. The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (δ 8.2–8.5 ppm for aromatic protons) .

- IR spectroscopy : Confirm the presence of NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-Br (~600 cm⁻¹) functional groups .

- Melting point analysis : Compare observed mp (e.g., 105–106°C for 1-(4-bromophenyl)pyrrolidine ) to theoretical values to assess purity.

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to risks of skin irritation (H315) and acute toxicity (H302) .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent degradation of the nitro group. Avoid contact with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in brominated pyrrolidine syntheses be resolved?

- Root-cause analysis :

- Substituent effects : Electron-withdrawing nitro groups may deactivate the phenyl ring, slowing bromination. Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution .

- Solvent polarity : Compare yields in DMSO (high polarity) vs. toluene (low polarity) to assess solvation effects on intermediates .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices, identifying nucleophilic/electrophilic sites on the aryl ring .

- Molecular docking : Simulate interactions with transition metals (e.g., Pd) to design catalysts for Suzuki-Miyaura couplings .

- Solvent modeling : Use COSMO-RS to predict solvation effects on reaction barriers in different solvents .

Q. How can substituent effects on the pyrrolidine ring be systematically studied?

- SAR approach : Synthesize analogs with substituents (e.g., methyl, fluoro) at the pyrrolidine 3-position. Compare electronic effects via Hammett σ values and steric effects using Tolman cone angles .

- Kinetic profiling : Measure rate constants for bromine displacement in SNAr reactions to quantify substituent influence on leaving-group ability .

- Crystallography : Resolve single-crystal structures to correlate substituent bulk with torsional angles in the pyrrolidine ring .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points for brominated pyrrolidine derivatives?

- Purity verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities >0.5% .

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect multiple crystalline forms, which may explain mp variations .

Q. What strategies validate the stability of this compound under oxidative conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.